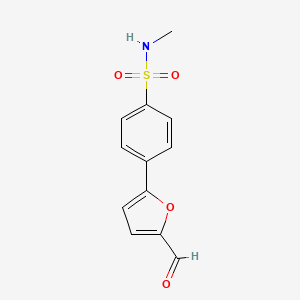
4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of a primary amine with a sulfonyl chloride. For example, in one study, 4-methylbenzenesulfonyl chloride was reacted with 4-methoxyphenethylamine in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule . This molecule was then further modified by reacting with various alkyl or aralkyl halides to produce a series of new sulfonamides . Another approach involved the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 to synthesize a novel sulfonamide compound . These methods suggest that the synthesis of 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide could similarly involve the initial formation of a furan-containing sulfonamide followed by specific modifications to introduce the formyl and methyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as crystallographic methods like single-crystal X-ray diffraction . For instance, the crystal structure of a dibenzenesulfonamide compound was determined, revealing its space group and cell parameters . These techniques would be essential in analyzing the molecular structure of 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide to confirm its identity and purity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For example, they can be alkylated to give N-alkylated sulfonamides , or they can form Meisenheimer complexes upon treatment with thiolates, yielding secondary amines . The reactivity of the formyl group in 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide could also be explored for potential chemical transformations, such as condensation reactions to form imines or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the crystal structure and melting point of a bromo-ethoxy-dimethylfuran sulfonamide were characterized, providing insights into its physical properties . The inhibitory activities of sulfonamides against enzymes like acetylcholinesterase and carbonic anhydrases have been evaluated, indicating their potential therapeutic applications . These properties would be relevant to the analysis of 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide, especially if considering its use as a therapeutic agent.
Scientific Research Applications
Synthesis and Ligand Preparation
- Facile Synthesis and Ligand Development : A study by Sun et al. (2001) details the synthesis of a dinucleating ligand derived from a compound similar to 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide, demonstrating its application in ligand preparation.
Potential Therapeutic Applications
- Enzyme Inhibitory Activity : Research by Hussain et al. (2017) highlights the synthesis of derivatives similar to 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide, showing significant enzyme inhibitory activity, suggesting potential therapeutic applications.
Structural Characterization and Drug Development
- Methylbenzenesulfonamide CCR5 Antagonists : Cheng De-ju (2015) conducted a study on methylbenzenesulfonamide derivatives as potential HIV-1 infection preventatives, indicating the role of similar compounds in drug development (De-ju, 2015).
Antibacterial and Anti-inflammatory Potential
- Antibacterial and Lipoxygenase Inhibition : Abbasi et al. (2017) synthesized new sulfonamides with potential antibacterial and anti-inflammatory properties, showing relevance for compounds like 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide (Abbasi et al., 2017).
Computational and Spectroscopic Analysis
- Computational Study of Sulfonamide Molecules : A 2018 study by Murthy et al. focused on the computational analysis of newly synthesized sulfonamide molecules, relevant for understanding compounds like 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide.
Crystallography and Synthesis Methods
- Crystallographic Characterization : Stenfors and Ngassa (2020) researched the synthesis and crystallographic characterization of sulfonamides, providing insights into structural aspects of similar compounds (Stenfors & Ngassa, 2020).
Molecular Docking and Drug Design
- Exploration for Alzheimer's Disease : A study by Hassan et al. (2018) explored multifunctional amides with a structure similar to 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide for potential use in Alzheimer's disease treatment.
Copper(II)-Sulfonamide Complexes
- DNA Binding and Anticancer Activity : Research by González-Álvarez et al. (2013) on copper(II)-sulfonamide complexes sheds light on their DNA binding and potential anticancer activity, relevant to the understanding of sulfonamide derivatives.
Electrophilic Substitution Reactions
- Electrophilic Substitution in Synthesis : Aleksandrov et al. (2015) discuss electrophilic substitution reactions involving compounds similar to 4-(5-formyl-2-furyl)-N-methylbenzenesulfonamide, contributing to the knowledge of synthetic methods for such compounds (Aleksandrov et al., 2015).
properties
IUPAC Name |
4-(5-formylfuran-2-yl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-13-18(15,16)11-5-2-9(3-6-11)12-7-4-10(8-14)17-12/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXYHHTUJITSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-formylfuran-2-yl)-N-methylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)
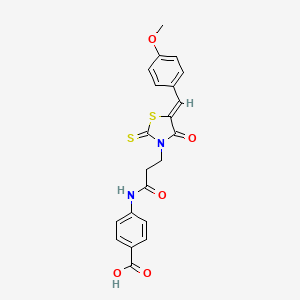
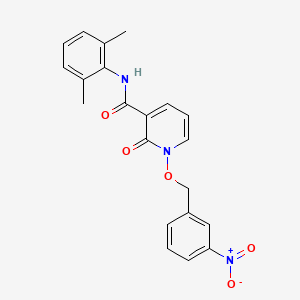


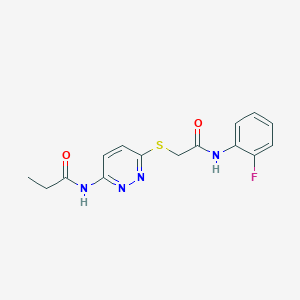

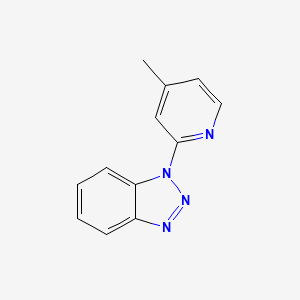
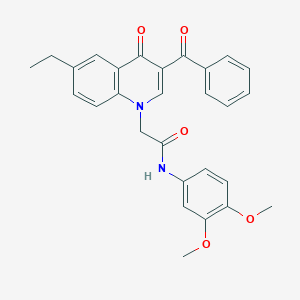
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
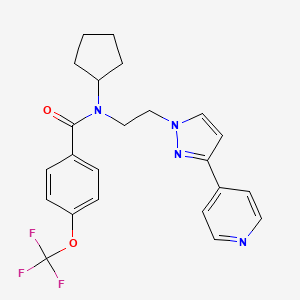
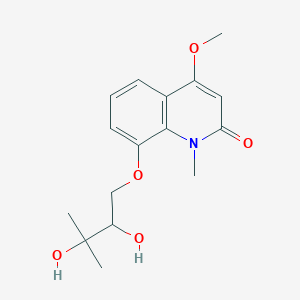

![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propan-1-amine](/img/structure/B3003682.png)